2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine

Description

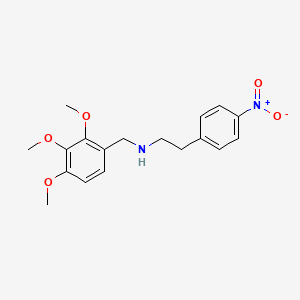

2-(4-Nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a 4-nitrophenyl group attached to the ethanamine backbone and a 2,3,4-trimethoxybenzyl substitution on the nitrogen atom. The nitro group (NO₂) at the para position of the phenyl ring and the trisubstituted methoxy groups on the benzyl moiety distinguish this compound from classical N-benzylphenethylamines (NBOMes) and related analogs.

Properties

Molecular Formula |

C18H22N2O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C18H22N2O5/c1-23-16-9-6-14(17(24-2)18(16)25-3)12-19-11-10-13-4-7-15(8-5-13)20(21)22/h4-9,19H,10-12H2,1-3H3 |

InChI Key |

YXZXUFCLIYMFNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves a multi-step process:

Nitration of Benzene: The initial step involves the nitration of benzene to form 4-nitrophenyl. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Formation of 2,3,4-Trimethoxybenzyl Chloride: 2,3,4-Trimethoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride or phosphorus trichloride.

Alkylation: The final step involves the alkylation of ethanamine with 4-nitrophenyl and 2,3,4-trimethoxybenzyl chloride under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in acidic or basic medium.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Reduction: 2-(4-aminophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine.

Oxidation: 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzaldehyde)ethanamine or corresponding carboxylic acid derivatives.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of both nitrophenyl and trimethoxybenzyl groups suggests possible applications in the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the trimethoxybenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- 4-Nitrophenyl group : A strong electron-withdrawing substituent, contrasting with halogen (e.g., Br, I, Cl) or methoxy groups in NBOMes.

- 2,3,4-Trimethoxybenzyl substitution : A rare substitution pattern compared to the 2-methoxybenzyl group in most NBOMes.

Comparison Table of Structural Analogs

Abbreviations : TMB = trimethoxybenzyl; DMP = dimethoxyphenyl; MB = methoxybenzyl; DMB = dimethoxybenzyl.

Key Differences and Implications

Methoxy groups on the benzyl moiety (2,3,4 vs. 2-position) increase steric bulk and lipophilicity, which could enhance blood-brain barrier penetration but reduce selectivity .

Receptor Interactions: NBOMe derivatives with 2,5-dimethoxy-4-halogen substitutions (e.g., 25I-NBOMe) exhibit nanomolar affinity for 5-HT₂A receptors due to optimal steric and electronic complementarity . The nitro group’s larger size and polarity may disrupt this interaction, though this remains speculative without empirical data.

Toxicity Considerations: NBOMes are associated with severe toxicity (seizures, hyperthermia, fatalities) at low doses (e.g., 500 µg–2 mg) .

Biological Activity

2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a compound of interest due to its unique structural features that combine a nitrophenyl group with a trimethoxybenzyl moiety. This combination suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is C₁₈H₂₂N₂O₅, with a molecular weight of 346.4 g/mol. The compound's structure is characterized by:

- Nitrophenyl Group : Known for its electron-withdrawing properties, which can influence biological interactions.

- Trimethoxybenzyl Group : Provides hydrophobic characteristics that may enhance binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₅ |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 2-(4-nitrophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |

| InChI Key | YXZXUFCLIYMFNI-UHFFFAOYSA-N |

Pharmacological Effects

Research indicates that compounds similar to 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine exhibit various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of nitrophenyl compounds can inhibit bacterial growth. For instance, related compounds demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some nitrophenyl derivatives have been investigated for their ability to induce apoptosis in cancer cells. A study reported that certain analogs displayed strong cytotoxicity against leukemia cell lines .

The mechanism by which 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine exerts its biological effects likely involves:

- Enzyme Interaction : The compound may act as a modulator of enzyme activity through competitive inhibition or allosteric modulation due to its structural features.

- Receptor Binding : The hydrophobic trimethoxybenzyl group may facilitate binding to specific receptors, enhancing the compound's efficacy in therapeutic applications.

Case Studies

-

Antitumor Study :

A recent study evaluated the antitumor potential of a nitrophenyl derivative similar to our compound. The results indicated a significant reduction in tumor cell viability and induction of apoptosis in cultured cancer cells. -

Antibacterial Evaluation :

Another investigation focused on the antibacterial properties of related compounds. It was found that certain derivatives exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.